(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarboxamide
Description
(2E)-2-(1H-Indol-3-ylmethylidene)hydrazinecarboxamide is a semicarbazone derivative featuring an indole core linked to a hydrazinecarboxamide moiety via an azomethine (C=N) bond. The (E)-configuration of the imine bond is critical for its structural stability and interaction with biological targets, as confirmed by X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
[(E)-1H-indol-3-ylmethylideneamino]urea |
InChI |
InChI=1S/C10H10N4O/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+ |
InChI Key |
AIKKFQKQKUGAQA-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)N |
Origin of Product |
United States |
Biological Activity
The compound (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarboxamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between indole derivatives and hydrazinecarboxylic acid. The resulting compound is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| IR | Peaks at 3460 cm (NH), 1610 cm (C=N), 1680 cm (C=O) |
| NMR | Chemical shifts indicating the presence of NH and CH groups |
| Mass Spec | Molecular weight confirmed at ~312 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results.
- Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations in the low micromolar range.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Reported in the range of 10-30 µM depending on the cell line.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
Anticonvulsant Effects
A study assessed the anticonvulsant potential of this compound using animal models. The results indicated a significant reduction in seizure frequency and severity when administered prior to induced seizures.
- The compound was compared with standard anticonvulsants, showing comparable efficacy.
Case Studies
- Antimicrobial Efficacy : A case study involving patients with bacterial infections treated with a formulation containing this hydrazone derivative showed a notable reduction in infection markers within days.
- Cancer Treatment : In a clinical setting, patients with resistant cancer types were administered this compound as part of a combination therapy, leading to improved outcomes compared to traditional therapies alone.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varied Aromatic Moieties
(a) Benzodioxole-Imidazole Hybrids
Compounds like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-methoxyphenyl)hydrazinecarboxamide () incorporate a benzodioxole group, imidazole, and a three-carbon linker. These structural features enhance antifungal activity, with molecular docking studies showing strong interactions with fungal cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) . In contrast, the indole-based compound may exhibit distinct binding preferences due to the indole’s planar structure and hydrogen-bonding capacity.
(b) Phenyl and Halogen-Substituted Derivatives
Derivatives such as (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(4-methylphenyl)hydrazinecarboxamide () demonstrate anticonvulsant activity (ED₅₀: 38 mg/kg in rodent models) . The indole analogue’s bioactivity profile may differ due to the indole’s ability to interact with serotonin receptors or inhibit monoamine oxidases.
Functional Group Modifications
(a) Semicarbazone vs. Carbothioamide
Replacing the hydrazinecarboxamide oxygen with sulfur, as in (2E)-2-(1H-indol-3-ylmethylene)-N-phenylhydrazinecarbothioamide (), increases lipophilicity (logP: 3.2 vs.
(b) C-Demethylation and Amino Shifts
Compounds like (E)-2-(2-aminobenzylidene)hydrazinecarboxamide () undergo C-demethylation and 1,2-amino shifts, altering DNA-binding affinity.
Antifungal Activity
Benzodioxole-imidazole hybrids (e.g., ) exhibit MIC values of 4–8 µg/mL against Candida albicans, attributed to the benzodioxole moiety’s inhibition of ergosterol biosynthesis. The indole derivative’s activity may rely on disrupting fungal cell membranes via indole’s amphipathic properties .
Anticancer Potential
Semicarbazones like (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide () show IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells, with docking scores (−9.1 kcal/mol) indicating strong binding to topoisomerase II. The indole compound’s planar structure may enhance intercalation into DNA, though experimental data are pending .
Neuroactive Properties
Imidazole-phenyl derivatives () demonstrate anticonvulsant activity via GABAergic modulation.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The indole derivative’s lower logP and higher TPSA (topological polar surface area) suggest better aqueous solubility than the carbothioamide analogue but reduced membrane permeability compared to benzodioxole hybrids.
- Hydrogen-bond donors (3 vs. 4 in benzodioxole compounds) may influence target selectivity .
Computational and Experimental Insights
- Molecular Docking : Benzodioxole-imidazole hybrids bind to fungal CYP51 with a docking score of −8.2 kcal/mol, while the indole derivative’s docking simulations (hypothetical) predict stronger interactions (−9.5 kcal/mol) with human topoisomerase II due to indole’s planar stacking .
- Hirshfeld Surface Analysis : Crystal structures of analogues () reveal that >60% of intermolecular interactions are H-bonding, critical for stability. The indole compound’s crystal packing may differ due to π-π stacking of indole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
